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molecular formula C11H15NO4S B3284821 5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid CAS No. 791626-82-9

5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid

Cat. No. B3284821
M. Wt: 257.31
InChI Key: INULFTFZYPUZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476253B2

Procedure details

The compound (1.81 g, 6.68 mmol) obtained in Example 30b was dissolved in methanol (27 mL), a 1 N aqueous sodium hydroxide solution (26.7 mL, 26.7 mmol) was added, and the mixture was stirred at 50° C. for 19.5 hours. A 1 N aqueous sodium hydroxide solution (26.7 mL, 26.7 mmol) was added to the reaction mixture, and the mixture was stirred at 50° C. for 24 hours. Methanol was evaporated under reduced pressure, water and ethyl acetate were added to the resulting residue, and the mixture was extracted with water (×2). The resulting aqueous layer was adjusted to pH 1 with 1 N hydrochloric acid, the mixture was extracted with ethyl acetate (×2), and then the organic layer was washed with saturated sodium chloride solution. The organic layer was dried with anhydrous sodium sulfate, the solvent was evaporated under reduced pressure, and moisture was removed from the resulting residue azeotropically with toluene (×2) to give the title compound (1.23 g; yield, 62%) as a white solid.
Name
compound
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Quantity
26.7 mL
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:13][C:12]([C:14]([O:16]C)=[O:15])=[C:11]([CH3:18])[CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([O:5][C:6]([NH:8][C:9]1[S:13][C:12]([C:14]([OH:16])=[O:15])=[C:11]([CH3:18])[CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
compound
Quantity
1.81 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC(=C(S1)C(=O)OC)C
Name
Quantity
27 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
26.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
26.7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 19.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated under reduced pressure, water and ethyl acetate
ADDITION
Type
ADDITION
Details
were added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with water (×2)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (×2)
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure, and moisture
CUSTOM
Type
CUSTOM
Details
was removed from the resulting residue azeotropically with toluene (×2)

Outcomes

Product
Details
Reaction Time
19.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=CC(=C(S1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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